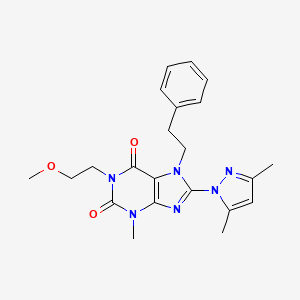

8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2-methoxyethyl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione

CAS No.: 1014011-64-3

Cat. No.: VC6770682

Molecular Formula: C22H26N6O3

Molecular Weight: 422.489

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1014011-64-3 |

|---|---|

| Molecular Formula | C22H26N6O3 |

| Molecular Weight | 422.489 |

| IUPAC Name | 8-(3,5-dimethylpyrazol-1-yl)-1-(2-methoxyethyl)-3-methyl-7-(2-phenylethyl)purine-2,6-dione |

| Standard InChI | InChI=1S/C22H26N6O3/c1-15-14-16(2)28(24-15)21-23-19-18(26(21)11-10-17-8-6-5-7-9-17)20(29)27(12-13-31-4)22(30)25(19)3/h5-9,14H,10-13H2,1-4H3 |

| Standard InChI Key | BMEBTJOEPIWXAA-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NN1C2=NC3=C(N2CCC4=CC=CC=C4)C(=O)N(C(=O)N3C)CCOC)C |

Introduction

Molecular Formula:

CHNO

Molecular Weight:

Approximately 388.43 g/mol

Synthesis

The synthesis of this compound likely involves multi-step organic reactions starting from a purine derivative. General steps include:

-

Functionalization of the Purine Core:

-

Introduction of substituents at the 8, 1, 3, and 7 positions using electrophilic or nucleophilic substitution reactions.

-

-

Formation of the Pyrazole Ring:

-

The pyrazole group at the 8-position can be introduced through cyclization reactions involving hydrazines and diketones.

-

-

Attachment of Side Chains:

-

The methoxyethyl group at the 1-position and phenethyl group at the 7-position are added via alkylation reactions.

-

-

Final Purification:

-

Recrystallization or chromatographic techniques are employed to isolate the pure compound.

-

Potential Applications

The structural features of this compound suggest its utility in various fields:

4.1. Pharmaceutical Applications

Purine derivatives are well-known for their biological activities. This compound could potentially act as:

-

Enzyme Inhibitor: The purine scaffold is often used in designing inhibitors for enzymes like kinases or phosphodiesterases.

-

Anti-inflammatory Agent: Pyrazole-containing molecules are known for their anti-inflammatory properties.

4.2. Material Science

The combination of aromatic and heterocyclic systems may make this compound suitable for use in:

-

Organic electronics (e.g., semiconductors).

-

Functionalized coatings or polymers.

4.3. Research Applications

This molecule can serve as a building block for synthesizing more complex derivatives for medicinal chemistry studies.

Analytical Data

To confirm the identity and purity of this compound, various analytical techniques are employed:

| Technique | Purpose |

|---|---|

| NMR Spectroscopy | To determine the chemical environment of hydrogen (H) and carbon (C). |

| Mass Spectrometry | To confirm molecular weight and fragmentation pattern. |

| IR Spectroscopy | To identify functional groups (e.g., keto groups, pyrazole ring). |

| X-ray Crystallography | To elucidate the three-dimensional structure (if crystalline). |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume